

validation of 28-Deoxonimbolide's in vivo efficacy in different tumor models

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Compound of Interest

Compound Name: 28-Deoxonimbolide

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28-Deoxonimbolide: An Assessment of In Vivo Efficacy Across Tumor Models

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A comprehensive review of preclinical data highlights the potential of **28-Deoxonimbolide**, a natural compound, as an anti-cancer agent. This comparison guide synthesizes available in vivo efficacy data in various tumor models, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic promise.

Executive Summary

28-Deoxonimbolide, a limonoid isolated from the neem tree (*Azadirachta indica*), has demonstrated noteworthy anti-tumor activity in a preclinical gastric cancer model. While extensive in vivo data across a wide range of tumor types remains to be fully elucidated, existing studies suggest a favorable efficacy and safety profile, warranting further investigation. This guide provides a detailed analysis of the available quantitative data, experimental protocols, and the underlying mechanism of action of **28-Deoxonimbolide**.

Comparative Efficacy of 28-Deoxonimbolide

The primary in vivo evidence for the efficacy of **28-Deoxonimbolide** comes from a study utilizing a human gastric cancer MGC-803 xenograft model in mice. In this model, **28-Deoxonimbolide** exhibited a dose-dependent inhibition of tumor growth when administered

orally. Its performance was compared against a saline control and the established vascular-disrupting agent, Combretastatin A4 Phosphate (CA-4P).

Treatment Group	Dosage (mg/kg)	Mean Final Tumor Volume (mm ³) ± SEM	Mean Final Tumor Weight (g) ± SEM	Tumor Growth Inhibition Rate (%)
Saline (Control)	-	1665.98 ± 568.36	1.23 ± 0.28	-
28-Deoxonimbolide	25	1.09 ± 0.31	-	10.99
28-Deoxonimbolide	50	0.85 ± 0.32	-	30.78
28-Deoxonimbolide	100	-	0.53 ± 0.20	59.34
CA-4P	100	-	0.45 ± 0.22	63.27

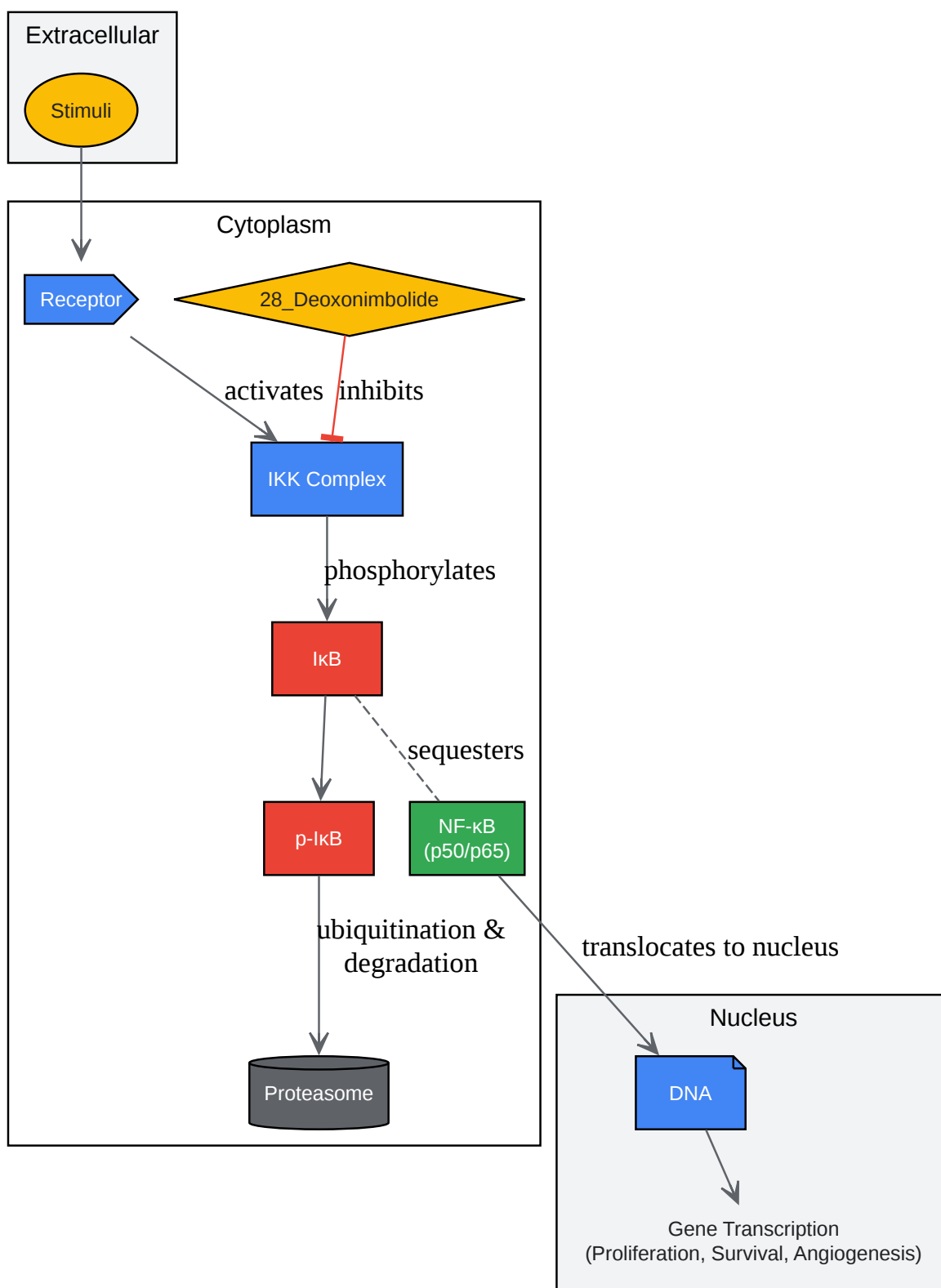
Data synthesized from a study on MGC-803 xenografts. Note: Direct tumor volume for the 100 mg/kg **28-Deoxonimbolide** and CA-4P groups, and tumor weight for the 25 and 50 mg/kg **28-Deoxonimbolide** groups were not explicitly stated in the available source.

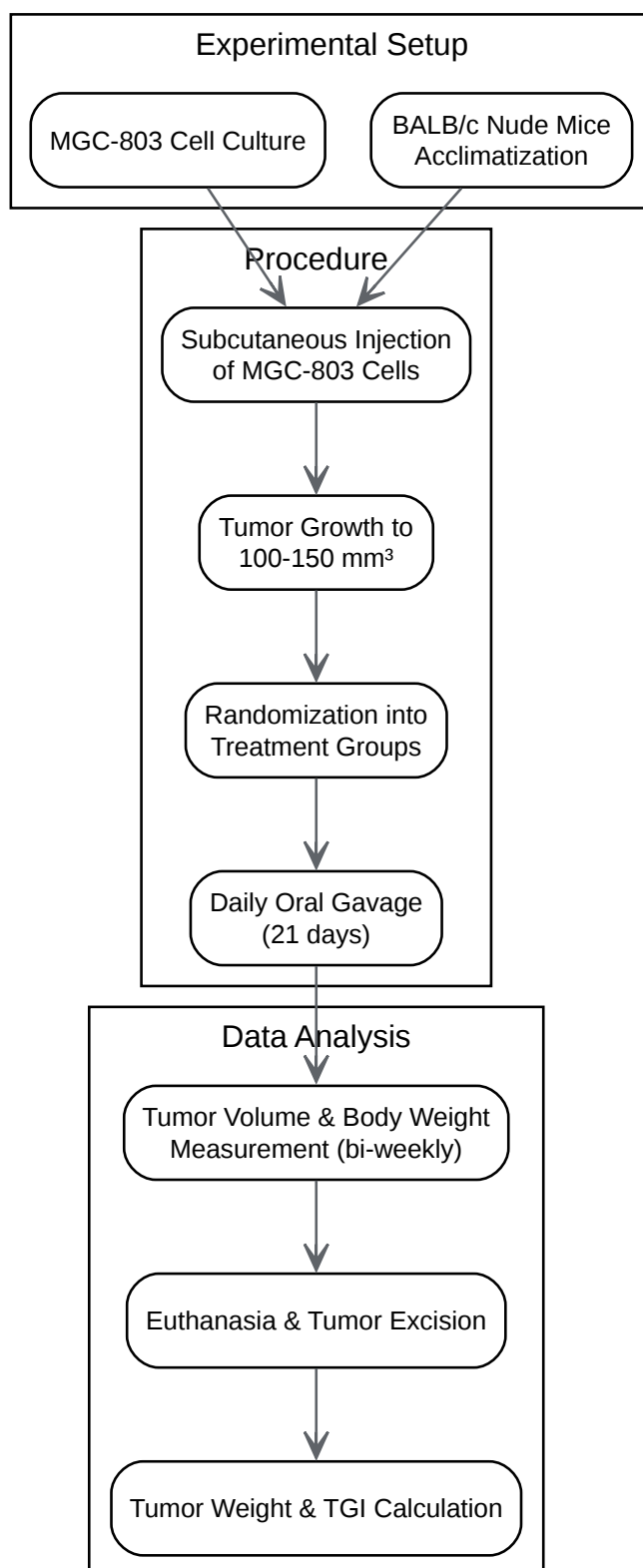
Notably, the anti-tumor activity of **28-Deoxonimbolide** at a dose of 100 mg/kg was comparable to that of CA-4P.^[1] Importantly, the study reported no significant loss of body weight in the mice treated with **28-Deoxonimbolide**, suggesting low systemic toxicity at the tested doses.^[1]

Currently, there is a paucity of publicly available in vivo studies evaluating **28-Deoxonimbolide** in other tumor models such as breast, prostate, lung, colon, or leukemia. The majority of existing research focuses on the related compound, nimbolide. Further preclinical studies are necessary to establish the broader anti-cancer potential of **28-Deoxonimbolide** across different malignancies and to draw direct comparisons with a wider array of standard-of-care chemotherapeutic agents.

Mechanism of Action: Targeting the NF- κ B Signaling Pathway

28-Deoxonimbolide is believed to exert its anti-cancer effects, at least in part, through the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a crucial transcription factor that regulates numerous cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. In many cancers, the NF- κ B pathway is constitutively active, promoting tumor growth and survival. By inhibiting this pathway, **28-Deoxonimbolide** can potentially induce apoptosis and suppress the proliferation of cancer cells.





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References

- 1. Nimbolide, a limonoid triterpene, inhibits growth of human colorectal cancer xenografts by suppressing the proinflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
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